molecular formula C12H12O3 B12897068 2-(3,4-Dimethoxyphenyl)furan CAS No. 109384-28-3

2-(3,4-Dimethoxyphenyl)furan

Cat. No.: B12897068
CAS No.: 109384-28-3
M. Wt: 204.22 g/mol
InChI Key: LCSWJOZXLIPINT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 3,4-dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)furan typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 2-bromo-5-nitrofuran and 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) under microwave irradiation . The reaction conditions are mild and environmentally friendly, making this method highly efficient.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound-2(5H)-one.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)dihydrofuran.

    Substitution: Formation of halogenated derivatives like 2-(3,4-dimethoxyphenyl)-5-bromofuran.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)furan has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylfuran-2(5H)-one
  • 3,4-Dimethoxyphenyl-5-bromofuran
  • 3,4-Dimethoxyphenyl-2,5-dimethylfuran

Comparison: 2-(3,4-Dimethoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various applications.

Properties

CAS No.

109384-28-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)furan

InChI

InChI=1S/C12H12O3/c1-13-11-6-5-9(8-12(11)14-2)10-4-3-7-15-10/h3-8H,1-2H3

InChI Key

LCSWJOZXLIPINT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CO2)OC

Origin of Product

United States

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